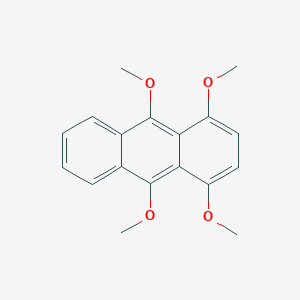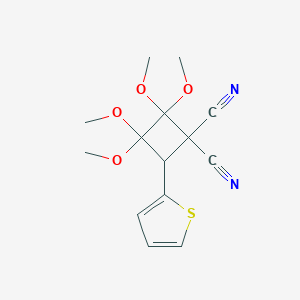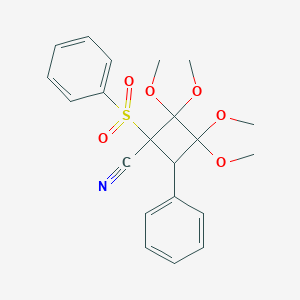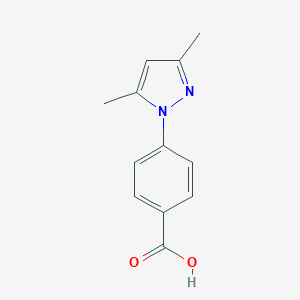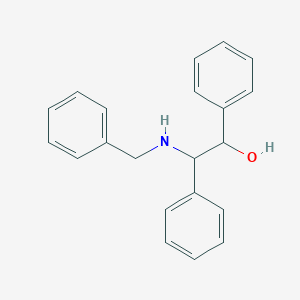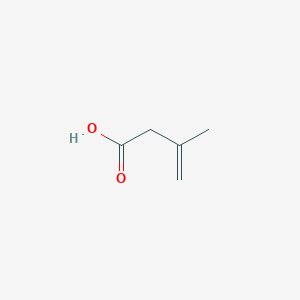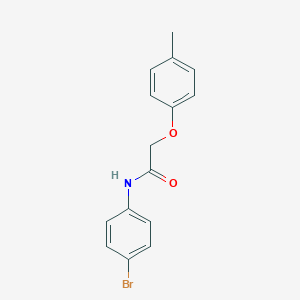
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. BMA-168 is a synthetic compound that belongs to the class of amides, and its chemical formula is C15H14BrNO2.
Mécanisme D'action
The mechanism of action of BMA-168 is not fully understood, but it has been proposed to act as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
BMA-168 has been shown to enhance synaptic transmission and potentiate long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. BMA-168 has also been found to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMA-168 in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic transmission. However, one limitation of using BMA-168 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BMA-168. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its effects on other neurotransmitter systems and brain regions. Additionally, research can be conducted to develop more soluble analogs of BMA-168 for improved in vivo administration.
Méthodes De Synthèse
The synthesis of BMA-168 involves the reaction between 4-bromoaniline and 4-methylphenol in the presence of potassium carbonate and copper (II) acetate. The reaction is carried out in acetonitrile as a solvent, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
BMA-168 has been found to have potential applications in various research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BMA-168 has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, BMA-168 has been used as a tool to study the mechanisms of synaptic plasticity and neuronal excitability. In biochemistry, BMA-168 has been utilized as a probe to investigate the structure and function of proteins.
Propriétés
Numéro CAS |
62095-68-5 |
|---|---|
Nom du produit |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
Formule moléculaire |
C15H14BrNO2 |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
COHDNLBGYIHJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



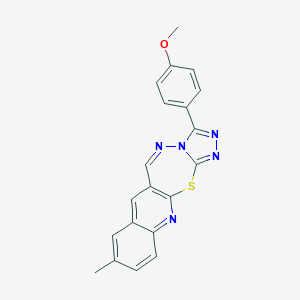
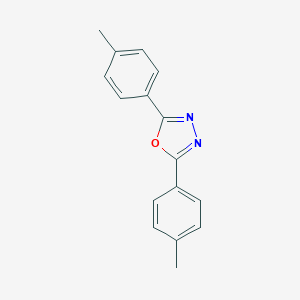
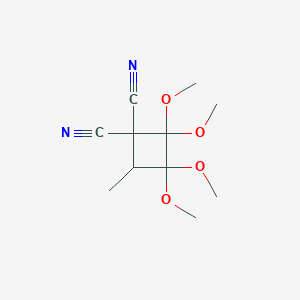
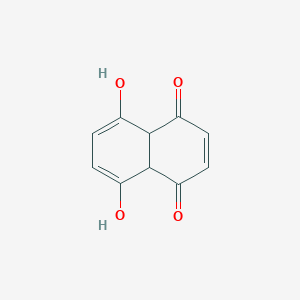
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
